Cardiotoxin Analog (CTX) IV (6-12) TFA

Catalog No.
S8371713
CAS No.
M.F
C50H71F3N10O9
M. Wt
1013.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cardiotoxin Analog (CTX) IV (6-12) TFA

Product Name

Cardiotoxin Analog (CTX) IV (6-12) TFA

IUPAC Name

(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C50H71F3N10O9

Molecular Weight

1013.2 g/mol

InChI

InChI=1S/C48H70N10O7.C2HF3O2/c1-5-30(4)41(56-43(60)34(50)25-29(2)3)48(65)58-24-14-21-40(58)47(64)57-23-13-20-39(57)46(63)55-37(26-31-15-7-6-8-16-31)44(61)54-38(27-32-28-52-35-18-10-9-17-33(32)35)45(62)53-36(42(51)59)19-11-12-22-49;3-2(4,5)1(6)7/h6-10,15-18,28-30,34,36-41,52H,5,11-14,19-27,49-50H2,1-4H3,(H2,51,59)(H,53,62)(H,54,61)(H,55,63)(H,56,60);(H,6,7)/t30-,34-,36-,37-,38-,39-,40-,41-;/m0./s1

InChI Key

GHUKFCBMUNPTER-PUGIKGIGSA-N

SMILES

Array

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O

Cardiotoxin Analog (CTX) IV (6-12) is a synthetic peptide fragment derived from a key functional domain of Cardiotoxin IV (CTX IV), a 60-amino-acid member of the three-finger toxin family found in cobra venom.[1][2] Full-length cardiotoxins are known for a range of biological activities, including cytolysis, hemolysis, and cardiotoxicity, primarily through disruption of cell membrane integrity.[2][3] This specific (6-12) fragment corresponds to a hydrophobic N-terminal loop critical for binding to and embedding within lipid bilayers.[4] Supplied as a trifluoroacetate (TFA) salt, this product provides a well-defined, high-purity tool for researchers investigating the specific membrane-binding and-disrupting mechanisms of cardiotoxins without the confounding activities of the full-length protein.

Substituting this synthetic fragment with naturally purified, full-length Cardiotoxin IV introduces significant variability and functional complexity. Natural toxins can have batch-to-batch inconsistencies in purity and isoform composition, complicating reproducibility.[6] Furthermore, the full-length protein possesses multiple functional domains, leading to broader, less specific activities beyond N-terminal membrane interaction, such as targeting mitochondria.[7][8] The choice of the TFA salt form is also a critical procurement decision. While TFA salts are standard for synthetic peptides due to their role in purification, they can influence experimental outcomes, such as cell viability in biological assays, differently than acetate or hydrochloride (HCl) salts.[9][10] Therefore, for studies requiring high purity, batch-to-batch consistency, and a focus on the specific mechanism of the N-terminal hydrophobic loop, this well-defined synthetic TFA salt is not directly interchangeable with either the full-length natural protein or other salt forms.

Reproducibility Advantage: Superior Purity and Consistency vs. Naturally Derived Toxins

Synthetic peptides, such as Cardiotoxin Analog (CTX) IV (6-12), offer high purity (typically >95% via HPLC) and exceptional batch-to-batch consistency, which is a significant advantage over naturally sourced toxins.[6] The extraction and purification of proteins from natural venom can result in significant variability between batches due to factors like source material differences and complex purification processes.[6] This consistency is critical for quantitative studies where reliable and reproducible results are paramount.

Evidence DimensionPurity & Consistency
Target Compound DataHigh purity (>95%) and high batch-to-batch consistency.
Comparator Or BaselineNaturally purified cardiotoxins, which can have significant variability between batches.
Quantified DifferenceNot directly quantified in a single study, but a known core advantage of synthetic peptides over natural isolates.
ConditionsStandard solid-phase peptide synthesis (SPPS) and purification vs. protein purification from natural venom.

For researchers conducting quantitative assays, high purity and lot-to-lot consistency reduce experimental variability and increase the reliability and reproducibility of results.

Isolates Key Function: Retains Hemolytic Activity of the N-Terminal Domain

The (6-12) fragment specifically represents the N-terminal hydrophobic loop, a region implicated in membrane binding and disruption.[4] Data for this specific fragment shows that at a concentration of 25 μM, it causes complete hemolysis of erythrocytes.[9] This demonstrates that the synthetic fragment retains the key membrane-lysing functionality of the parent toxin's N-terminal domain, allowing for focused mechanistic studies.

Evidence DimensionHemolytic Activity
Target Compound DataComplete hemolysis at 25 μM.
Comparator Or BaselineFull-length cardiotoxin, which shows hemolytic activity at lower micromolar concentrations (e.g., 7.2 μM).
Quantified DifferenceThe fragment retains hemolytic function, though at a higher concentration than the full toxin, isolating the activity of the N-terminal domain.
ConditionsIn vitro human erythrocyte hemolysis assay at 37°C.

This allows researchers to study the specific contribution of the N-terminal hydrophobic loop to membrane lysis without interference from other functional domains of the full-length protein.

Handling & Formulation: Defined Solubility Profile as a TFA Salt

As a synthetic peptide, this fragment is supplied as a TFA salt, a common counterion from HPLC purification. This provides a defined starting material for solubilization. While TFA can be a concern in some sensitive cell assays, its presence is a known variable.[9] For hydrophobic peptides, initial solubilization in organic solvents like DMSO or the use of acids like TFA itself is often required before dilution into aqueous buffers. This contrasts with larger, full-length proteins which may have more complex solubility and aggregation issues. The TFA salt form provides a standardized, albeit important, consideration for experimental design and buffer preparation.

Evidence DimensionSolubility & Handling
Target Compound DataSoluble in organic solvents (e.g., DMSO) for initial stock preparation; TFA counterion is a known entity affecting solution properties.
Comparator Or BaselineFull-length proteins (potential for aggregation, complex buffer requirements) or other salt forms (e.g., acetate, HCl) which have different solubility profiles and effects on assays.[4]
Quantified DifferenceNot applicable (qualitative handling advantage).
ConditionsStandard laboratory solvent and buffer preparation.

Provides a consistent, well-documented starting point for formulation, enabling reproducible preparation of stock solutions for assays, a critical factor for procurement in process-oriented labs.

Mechanistic Studies of Toxin-Membrane Interactions

Ideal for biophysical studies aiming to isolate and characterize the membrane-binding and-disrupting activity of the CTX IV N-terminal domain. Its high purity and defined sequence are critical for techniques like fluorescence spectroscopy, where it has been used to study binding to negatively charged lipids.[9]

High-Reproducibility Screening for Membrane-Active Compounds

Serves as a reliable positive control in high-throughput screening assays for hemolysis or cytotoxicity. The batch-to-batch consistency of this synthetic peptide ensures stable Z-factors and reproducible IC50/EC50 values, a requirement not always met by naturally purified toxins.[4]

Investigating Structure-Activity Relationships of Cytotoxic Peptides

Provides a foundational sequence for researchers creating and testing modified peptides to understand how specific amino acid changes in the (6-12) region affect membrane interaction and lytic activity. The synthetic nature allows for straightforward production of analogs for direct comparison.

Development of Model Systems for Cell Lysis

Useful for establishing and validating model systems, such as artificial lipid bilayers or erythrocyte ghost preparations, designed to study membrane permeabilization. The fragment's specific mode of action provides a more defined tool than the multi-domain full-length toxin.

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

9

Exact Mass

1012.53575837 Da

Monoisotopic Mass

1012.53575837 Da

Heavy Atom Count

72

Dates

Last modified: 01-05-2024

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